![molecular formula C21H21N5O4S B2369956 Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone CAS No. 868219-87-8](/img/structure/B2369956.png)
Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone
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Overview
Description
The compound is a derivative of 4-Thiazolidinone containing Furan and 1,2,4-Triazole moieties . It belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines . These are aromatic compounds containing a 1,3,5-triazine ring which is 2,4-disubstituted with amine groups .
Synthesis Analysis
The synthesis of similar compounds involves a three-step process . The first step involves the reaction of Furan-2-carbaldehyde and 1,2,4-triazole-4-amine in ethanol using acetic acid as a catalyst to produce imines . The second step involves cyclization into 4-thiazolidinedione using Thioglycolic acid .Scientific Research Applications
Antimicrobial Activity
Compounds containing the triazole and thiadiazole moieties have been reported to exhibit significant antimicrobial activity . They have been used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .
Antifungal Activity
Triazole-based compounds are commonly used in medicinal chemistry and are included in the class of antifungals due to their safety profile and excellent therapeutic index . They have been used in the development of antifungal drugs .
Anticancer Activity
Triazole and thiadiazole derivatives have shown potential as anticancer agents . They have been used in the synthesis of various heterocyclic compounds with anticancer activity .
Anti-Inflammatory and Analgesic Activity
Triazole compounds have been reported to exhibit anti-inflammatory and analgesic activities . They could be used in the development of new anti-inflammatory and analgesic drugs .
Antioxidant Activity
Triazole derivatives have also been reported to exhibit antioxidant activity . They could be used in the development of new antioxidant drugs .
Enzyme Inhibitory Activity
Triazole and thiadiazole derivatives have been reported to exhibit various enzyme inhibitory activities, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .
Antiviral Activity
Triazole derivatives have been reported to exhibit antiviral activity . They could be used in the development of new antiviral drugs .
Antitubercular Activity
Triazole derivatives have been reported to exhibit antitubercular activity . They could be used in the development of new antitubercular drugs .
Future Directions
The future directions for this compound could involve further exploration of its biological activities, given that similar compounds have shown antibacterial and antifungal activities . Additionally, the synthesis process could be optimized, and the compound could be structurally modified to enhance its biological activities.
Mechanism of Action
Target of Action
The compound “Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone” is a part of a new family of 5-benzylidene-2-(furan-2-yl)-3-(4H-1,2,4-triazol-4-yl)thiazolidin-4-ones Similar compounds have shown antibacterial and antifungal activity towards gram-positive and gram-negative strains of bacteria and fungi .
Mode of Action
It is generally accepted that heterocyclic compounds like this one are useful pharmacophores responsible for various biological functions . They have been extensively studied as key elements for creating libraries of new chemical compounds .
Biochemical Pathways
It is known that 1,2,4-triazoles, which are part of this compound, are a large family of molecules with a wide range of biological activity depending on how the substitutions are organized around the ring . They have numerous biological, commercial, and agricultural uses, including their antibacterial, pain-relieving, and other properties .
Result of Action
The compound has shown excellent activities against bacterial strains, particularly those with nitro, methyl, and bromo substituents in the p-position of the benzene ring, as well as products with the nitro group at the m-position . Compounds with a chloro substituent at p-position and m-position demonstrated good activity against the fungal strains Aspergillus niger and Fusarium javanicum .
Action Environment
It is known that the synthesis of these heterocycles has attracted a lot of interest in recent years , suggesting that various factors, including environmental conditions, could potentially influence their action.
properties
IUPAC Name |
furan-2-yl-[4-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methoxyphenyl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c1-29-15-6-4-14(5-7-15)17(18-20(28)26-21(31-18)22-13-23-26)24-8-10-25(11-9-24)19(27)16-3-2-12-30-16/h2-7,12-13,17,28H,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEPXPINVKKCGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone |
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